3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one
Overview
Description
3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one is an organic compound characterized by the presence of a cyclohexenone ring substituted with a 2-chloro-4-nitrophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-chloro-4-nitrobenzene.
Amination: The 2-chloro-4-nitrobenzene is then reacted with an appropriate amine under reducing conditions to form the corresponding aniline derivative.
Cyclohexenone Formation: The aniline derivative is then reacted with cyclohex-2-en-1-one under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone ring, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in the presence of a suitable catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Products include various oxidized derivatives of the cyclohexenone ring.
Reduction: The major product is the corresponding aniline derivative.
Substitution: A range of substituted cyclohexenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Its structural features make it a candidate for screening in various bioassays to determine its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the nitro and chloro groups, along with the cyclohexenone ring, provides a scaffold for the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of materials with specific properties, such as polymers or coatings. Its reactivity allows for the modification of its structure to achieve desired characteristics.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro
Properties
IUPAC Name |
3-(2-chloro-4-nitroanilino)cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c13-11-7-9(15(17)18)4-5-12(11)14-8-2-1-3-10(16)6-8/h4-7,14H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQMFAJZHOFNHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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